molecular formula C8H10N2O2S B1311495 Indoline-5-sulfonamide CAS No. 52206-06-1

Indoline-5-sulfonamide

Cat. No.: B1311495
CAS No.: 52206-06-1
M. Wt: 198.24 g/mol
InChI Key: OUKHIWJLLBKKKN-UHFFFAOYSA-N
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Description

Indoline-5-sulfonamide is a heterocyclic compound that features an indoline core fused with a sulfonamide group. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is known for its role as an inhibitor of carbonic anhydrase enzymes, which are implicated in various physiological and pathological processes, including cancer progression .

Biochemical Analysis

Biochemical Properties

Indoline-5-sulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes, such as carbonic anhydrase IX and carbonic anhydrase XII, are involved in the regulation of pH and ion balance within cells. This compound has been shown to inhibit these enzymes effectively, leading to a decrease in their activity. This inhibition is particularly significant in the context of cancer, where overexpression of carbonic anhydrase enzymes can contribute to tumor growth and survival .

Cellular Effects

This compound has been observed to exert various effects on different types of cells. In cancer cells, for instance, the inhibition of carbonic anhydrase enzymes by this compound can lead to a reduction in cell proliferation and an increase in cell death. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting carbonic anhydrase enzymes, this compound disrupts the pH balance within cells, leading to altered cellular functions and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of carbonic anhydrase enzymes. This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide and water into bicarbonate and protons. As a result, the intracellular pH is altered, leading to various downstream effects on cellular processes. Additionally, this compound has been shown to inhibit the expression of certain genes involved in cell proliferation and survival, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound has been found to be relatively stable, with minimal degradation over time. Long-term studies have shown that this compound can maintain its inhibitory effects on carbonic anhydrase enzymes, leading to sustained alterations in cellular function. These studies have also highlighted the potential for this compound to induce long-term changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at various dosages. These studies have revealed that the compound exhibits a dose-dependent effect, with higher doses leading to more pronounced inhibition of carbonic anhydrase enzymes and greater anticancer effects. At very high doses, this compound can also exhibit toxic effects, highlighting the importance of determining an optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. By inhibiting these enzymes, the compound affects the conversion of carbon dioxide and water into bicarbonate and protons, leading to changes in metabolic flux and metabolite levels. This inhibition can also impact other metabolic processes that are dependent on pH regulation and ion balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. These interactions can influence the localization and concentration of this compound within cells, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on carbonic anhydrase enzymes. The localization of this compound within these compartments can also impact its activity and function, contributing to its overall biochemical effects .

Chemical Reactions Analysis

Types of Reactions: Indoline-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

IUPAC Name

2,3-dihydro-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKHIWJLLBKKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429017
Record name indoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52206-06-1
Record name 2,3-Dihydro-1H-indole-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52206-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name indoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indole-5-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 1-acetylindoline-5-sulfonamide (Intermediate 52A, 1.00 g, 4.16 mmol) in MeOH (12.0 mL) was added conc. HCl (1.7 mL, 20.8 mmol). The resulting reaction mixture was stirred at room temperature for 18 h and then at 80° C. for 2 h. The reaction mixture was cooled to room temperature and concentrated in vacuo. The brown residue was dissolved in water and the solution was adjusted to a pH of 7-8 with 1 N aq. NaOH solution. The mixture was then extracted with EtOAc (2×), and the combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo to give the title compound (720 mg, 87%) as a light brown solid. 1H NMR (DMSO-d6) δ 7.42-7.38 (m, 2H), 6.86 (s, 2H), 6.47 (d, J=8.1 Hz, 1H), 6.24-6.22 (m, 1H), 3.53-3.50 (m, 2H), 2.98-2.95 (m, 2H); MS(ESI+) m/z 199.1 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indoline-5-sulfonamide
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Indoline-5-sulfonamide
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Customer
Q & A

Q1: How does Indoline-5-sulfonamide interact with Carbonic Anhydrase (CA) and what are the downstream effects?

A: Indoline-5-sulfonamides act as potent inhibitors of specific CA isoforms, primarily CA IX and CA XII, which are overexpressed in many cancer types []. These isoforms contribute to the acidic tumor microenvironment by catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting CA IX and XII, Indoline-5-sulfonamides can potentially limit proton accumulation, normalize tumor pH, and hinder tumor growth [].

Q2: What is the relationship between the structure of this compound derivatives and their activity against CA isoforms?

A: Structure-activity relationship (SAR) studies have shown that the nature of the substituents on the indoline nitrogen significantly influences the inhibitory potency and selectivity towards CA IX and XII []. For instance, 1-acylated indoline-5-sulfonamides exhibited greater potency compared to their non-acylated counterparts []. Further modifications to the acyl group can fine-tune the selectivity and potency for specific CA isoforms [].

Q3: Beyond CA inhibition, what other biological activities have been observed with Indoline-5-sulfonamides?

A: Indoline-5-sulfonamides have demonstrated promising antiproliferative activity against various cancer cell lines, including MCF7 breast cancer cells []. Furthermore, certain derivatives, like compounds 4e and 4f, have shown the ability to reverse chemoresistance in K562/4 cells, which overexpress P-glycoprotein (P-gp) and are resistant to doxorubicin []. This suggests a potential role for these compounds in overcoming multidrug resistance in cancer treatment.

Q4: Have Indoline-5-sulfonamides been explored for targets other than Carbonic Anhydrase?

A: Yes, research indicates that substituted this compound pharmacophores exhibit potent and selective agonist activity towards the human β3 adrenergic receptor [, ]. This suggests the versatility of this scaffold for targeting diverse biological pathways beyond CA inhibition.

Q5: What synthetic approaches are available for the preparation of Indoline-5-sulfonamides?

A: A concise and practical synthetic route has been developed for the synthesis of N-(1,3-thiazol-2-yl) indoline-5-sulfonic acids and their corresponding sulfonyl chlorides []. These sulfonyl chlorides serve as crucial intermediates for accessing a diverse library of this compound derivatives []. This synthetic strategy provides a valuable tool for further SAR studies and drug discovery efforts.

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